molecular formula C8H14O B11760725 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL

3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL

Cat. No.: B11760725
M. Wt: 126.20 g/mol
InChI Key: IQOZLJBSPAXVPF-ZETCQYMHSA-N
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Description

3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is an organic compound characterized by a cyclopropyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its unique structural features, which include a cyclopropane ring and an allylic alcohol group. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Attachment of the Prop-2-en-1-ol Moiety: The allylic alcohol group can be introduced via a reaction involving an allylic halide and a suitable nucleophile, such as an alcohol or an alkoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The allylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted allylic compounds.

Scientific Research Applications

3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar in having a cyclopropyl group but lacks the allylic alcohol moiety.

    Allyl Alcohol: Contains the allylic alcohol group but lacks the cyclopropyl ring.

Uniqueness

3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is unique due to the combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-[(1R)-2,2-dimethylcyclopropyl]prop-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-8(2)6-7(8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/t7-/m0/s1

InChI Key

IQOZLJBSPAXVPF-ZETCQYMHSA-N

Isomeric SMILES

CC1(C[C@@H]1C=CCO)C

Canonical SMILES

CC1(CC1C=CCO)C

Origin of Product

United States

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